

# **Application Notes and Protocols: Tofacitinib in an Imiquimod-Induced Psoriasis Mouse Model**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PD 127443 |           |
| Cat. No.:            | B609866   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] A key signaling pathway implicated in the pathogenesis of psoriasis is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2][3] This pathway mediates the effects of several proinflammatory cytokines, including those of the IL-23/IL-17 axis, which are central to the development of psoriatic lesions.[4][5] Consequently, inhibitors of the JAK-STAT pathway have emerged as a promising therapeutic strategy for psoriasis.[4][6]

The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and well-characterized preclinical model that recapitulates many of the key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and the characteristic infiltration of immune cells.[6][7][8][9] IMQ, a Toll-like receptor 7/8 agonist, promotes the production of cytokines such as IL-23 and IL-17, making this model particularly suitable for evaluating therapies that target the IL-23/IL-17 axis and downstream signaling pathways like JAK-STAT.[6] [9][10]

Tofacitinib is a small molecule inhibitor of the Janus kinase family, with a degree of selectivity for JAK1 and JAK3.[11][12] By blocking these kinases, tofacitinib can inhibit the signaling of multiple cytokines involved in the psoriatic inflammatory cascade.[13] These application notes



provide detailed protocols for the induction of psoriasis in mice using imiquimod and for the evaluation of the therapeutic efficacy of tofacitinib in this model.

## **Experimental Protocols Imiquimod-Induced Psoriasis Mouse Model**

This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available imiquimod cream.

#### Materials:

- Female BALB/c or C57BL/6 mice, 8-10 weeks old
- Imiquimod cream (5%) (e.g., Aldara™)
- Electric shaver or depilatory cream
- · Calipers for measuring ear and skin thickness
- Sterile phosphate-buffered saline (PBS)
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
- Hair Removal: One day before the first imiquimod application, anesthetize the mice and shave a rectangular area of approximately 2x3 cm on the dorsal skin.
- Induction of Psoriasis:
  - On Day 0, apply 62.5 mg of 5% imiquimod cream topically to the shaved dorsal skin.[6]
     Some protocols also include the application of a smaller amount (e.g., 5 mg) to the ear to assess inflammation at a secondary site.[7]
  - Repeat the application of imiquimod daily for 5-7 consecutive days.[7][8]



- · Monitoring and Scoring:
  - Monitor the body weight of the mice daily.
  - Measure the thickness of the ear and/or a fold of the dorsal skin daily using calipers.[7][8]
  - Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness of the dorsal lesion independently on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of these individual scores.[6]
- Termination and Sample Collection:
  - On the final day of the experiment, euthanize the mice.
  - Collect blood samples for systemic cytokine analysis.
  - Excise the treated dorsal skin and/or ears. A portion of the tissue can be fixed in 10% neutral buffered formalin for histological analysis, and another portion can be snap-frozen in liquid nitrogen for cytokine and gene expression analysis.[7]
  - The spleen can also be collected and weighed as an indicator of systemic inflammation.

## **Administration of Tofacitinib**

This protocol describes the oral administration of tofacitinib to mice with imiquimod-induced psoriasis.

### Materials:

- Tofacitinib citrate
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
- Oral gavage needles

#### Procedure:



- Preparation of Tofacitinib Solution: Prepare a suspension of tofacitinib in the vehicle at the desired concentration. A commonly used dose is 30 mg/kg.[12]
- Administration:
  - Starting on Day 0 (prophylactic treatment) or on a later day once psoriatic symptoms are established (therapeutic treatment), administer the tofacitinib suspension or vehicle control to the mice via oral gavage.
  - The administration is typically performed once or twice daily.[12]
  - Continue the treatment until the end of the experiment.

## **Data Presentation**

The following tables represent expected quantitative data from a study evaluating tofacitinib in the imiguimod-induced psoriasis model.

Table 1: Psoriasis Area and Severity Index (PASI) Scores

| Treatment<br>Group              | Day 1         | Day 3         | Day 5         | Day 7         |
|---------------------------------|---------------|---------------|---------------|---------------|
| Vehicle Control                 | $0.0 \pm 0.0$ | $0.0 \pm 0.0$ | $0.0 \pm 0.0$ | $0.0 \pm 0.0$ |
| IMQ + Vehicle                   | 1.2 ± 0.3     | 4.5 ± 0.6     | 7.8 ± 0.9     | 9.2 ± 1.1     |
| IMQ + Tofacitinib<br>(30 mg/kg) | 1.1 ± 0.2     | 2.1 ± 0.4     | 3.5 ± 0.5     | 4.1 ± 0.6*    |

<sup>\*</sup>Data are presented as mean  $\pm$  SEM. p < 0.05 compared to IMQ + Vehicle group.

Table 2: Ear Thickness Measurements



| Treatment<br>Group              | Day 1 (mm)  | Day 3 (mm)  | Day 5 (mm)  | Day 7 (mm)   |
|---------------------------------|-------------|-------------|-------------|--------------|
| Vehicle Control                 | 0.15 ± 0.01 | 0.15 ± 0.01 | 0.16 ± 0.02 | 0.16 ± 0.01  |
| IMQ + Vehicle                   | 0.20 ± 0.02 | 0.28 ± 0.03 | 0.35 ± 0.04 | 0.38 ± 0.04  |
| IMQ + Tofacitinib<br>(30 mg/kg) | 0.19 ± 0.02 | 0.22 ± 0.02 | 0.24 ± 0.03 | 0.25 ± 0.03* |

<sup>\*</sup>Data are presented as mean  $\pm$  SEM. p < 0.05 compared to IMQ + Vehicle group.

Table 3: Cytokine mRNA Expression in Skin Tissue (Fold Change vs. Vehicle Control)

| Treatment Group              | IL-17A     | IL-22      | IL-23      |
|------------------------------|------------|------------|------------|
| IMQ + Vehicle                | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.8 ± 1.5 |
| IMQ + Tofacitinib (30 mg/kg) | 4.3 ± 0.9  | 3.1 ± 0.7  | 2.9 ± 0.6* |

<sup>\*</sup>Data are presented as mean  $\pm$  SEM. p < 0.05 compared to IMQ + Vehicle group. Data are from terminal time point (Day 7).

# Visualizations Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway in psoriasis and the mechanism of action of tofacitinib.





Click to download full resolution via product page

Caption: JAK-STAT signaling in psoriasis and Tofacitinib's mechanism.

## **Experimental Workflow**

The following diagram outlines the experimental workflow for evaluating tofacitinib in the imiquimod-induced psoriasis model.



Click to download full resolution via product page

Caption: Experimental timeline for the psoriasis mouse model.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. jdermis.com [jdermis.com]
- 2. jdermis.com [jdermis.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Implications of Targeting the JAK-STAT Pathway in Psoriatic Disease: Emphasis on the TYK2 Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. imavita.com [imavita.com]
- 9. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 10. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 12. longdom.org [longdom.org]
- 13. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis |
   HTML | Acta Dermato-Venereologica [medicaljournals.se]
- To cite this document: BenchChem. [Application Notes and Protocols: Tofacitinib in an Imiquimod-Induced Psoriasis Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609866#application-of-pd-127443-in-psoriasis-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com